molecular formula C21H22N2 B4985033 4-[1-(4-aminophenyl)-1-(4-methylphenyl)ethyl]aniline

4-[1-(4-aminophenyl)-1-(4-methylphenyl)ethyl]aniline

Cat. No.: B4985033
M. Wt: 302.4 g/mol
InChI Key: OBPSZKFMMZUWFD-UHFFFAOYSA-N
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Description

4-[1-(4-aminophenyl)-1-(4-methylphenyl)ethyl]aniline is an organic compound with a complex structure that includes both amine and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-aminophenyl)-1-(4-methylphenyl)ethyl]aniline can be achieved through several methods. One common approach involves the reduction of Schiff bases. This method typically uses reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-aminophenyl)-1-(4-methylphenyl)ethyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions typically involve the use of reducing agents like NaBH4 or LiAlH4.

    Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, and other oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-[1-(4-aminophenyl)-1-(4-methylphenyl)ethyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[1-(4-aminophenyl)-1-(4-methylphenyl)ethyl]aniline involves its interaction with various molecular targets. The amine group can form hydrogen bonds with proteins and enzymes, affecting their activity and function. The compound may also interact with cellular pathways, influencing biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
  • 2-Methoxy-5-[(phenylamino)methyl]phenol
  • 1,3,5-Tris(4-aminophenyl)benzene

Uniqueness

4-[1-(4-aminophenyl)-1-(4-methylphenyl)ethyl]aniline is unique due to its specific structural features, including the presence of both amine and methylphenyl groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Properties

IUPAC Name

4-[1-(4-aminophenyl)-1-(4-methylphenyl)ethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2/c1-15-3-5-16(6-4-15)21(2,17-7-11-19(22)12-8-17)18-9-13-20(23)14-10-18/h3-14H,22-23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPSZKFMMZUWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194203
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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